molecular formula C27H27N5O4S B15083928 N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B15083928
M. Wt: 517.6 g/mol
InChI Key: ITKNVQHTTRVQCO-LQKURTRISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including methoxy, phenyl, triazole, and sulfanyl groups, which contribute to its diverse chemical reactivity and potential biological activities.

Preparation Methods

The synthesis of N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multi-step reactions starting from readily available precursors. The synthetic route may include the following steps:

    Formation of the hydrazide intermediate: This step involves the reaction of an appropriate acyl chloride with hydrazine to form the hydrazide.

    Condensation reaction: The hydrazide is then reacted with an aldehyde or ketone to form the corresponding hydrazone.

    Cyclization: The hydrazone undergoes cyclization with a suitable reagent to form the triazole ring.

    Functional group modifications:

Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The methoxy and sulfanyl groups can be substituted with other functional groups using appropriate reagents and conditions, leading to the formation of various derivatives.

    Cyclization: The compound can undergo further cyclization reactions to form more complex ring systems.

The major products formed from these reactions depend on the specific reagents and conditions used, as well as the functional groups present in the compound.

Scientific Research Applications

N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has a wide range of scientific research applications, including:

    Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.

    Biology: The compound’s unique structural features make it a potential candidate for studying biological interactions and mechanisms, such as enzyme inhibition or receptor binding.

    Medicine: Due to its potential biological activities, this compound may be investigated for its therapeutic properties, including antimicrobial, anticancer, or anti-inflammatory effects.

    Industry: The compound’s chemical reactivity and stability make it suitable for use in various industrial applications, such as the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme inhibition: By binding to the active site of enzymes, the compound can inhibit their activity, leading to various biological effects.

    Receptor binding: The compound may interact with specific receptors on cell surfaces, triggering signaling pathways that result in physiological responses.

    DNA/RNA interactions: The compound may bind to nucleic acids, affecting gene expression and cellular functions.

Comparison with Similar Compounds

N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C27H27N5O4S

Molecular Weight

517.6 g/mol

IUPAC Name

N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-2-[[4-(4-methoxyphenyl)-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C27H27N5O4S/c1-18-5-7-19(8-6-18)26-30-31-27(32(26)21-9-11-22(34-2)12-10-21)37-17-25(33)29-28-16-20-15-23(35-3)13-14-24(20)36-4/h5-16H,17H2,1-4H3,(H,29,33)/b28-16+

InChI Key

ITKNVQHTTRVQCO-LQKURTRISA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC(=O)N/N=C/C4=C(C=CC(=C4)OC)OC

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC(=O)NN=CC4=C(C=CC(=C4)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.